The Exact Stereochemistry of cis-5-(Hydroxymethyl)cyclohex-2-enol: A Technical Guide to Structural Assignment, Synthesis, and Analytical Validation
The Exact Stereochemistry of cis-5-(Hydroxymethyl)cyclohex-2-enol: A Technical Guide to Structural Assignment, Synthesis, and Analytical Validation
Executive Summary
cis-5-(Hydroxymethyl)cyclohex-2-enol (CAS: 141116-48-5) is a highly versatile bicyclic chiral building block extensively utilized in the synthesis of carbocyclic nucleosides, antiviral agents, and complex natural products[1][2]. Because its pharmacological utility is strictly dependent on its spatial geometry, precise stereochemical assignment and enantiomeric resolution are critical. This whitepaper provides a rigorous deconstruction of its absolute configuration, detailing the causality behind the Cahn-Ingold-Prelog (CIP) assignments, and outlines self-validating protocols for its synthesis and analytical verification.
Structural Analysis & Stereochemical Assignment
The molecular scaffold of 5-(hydroxymethyl)cyclohex-2-enol consists of a cyclohexene ring featuring a double bond at C2–C3, a hydroxyl group (-OH) at C1, and a hydroxymethyl group (-CH₂OH) at C5[3]. The cis designation dictates that the substituents at C1 and C5 reside on the same face of the cyclohexene ring.
Deconstructing the CIP Priorities
To determine the exact absolute configuration of the cis enantiomers, we must evaluate the chiral centers at C1 and C5 using CIP priority rules.
At the C1 Stereocenter:
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-OH (Priority 1): Oxygen has the highest atomic number (8).
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-C2=C3 (Priority 2): C2 is bonded to (C, C, H) because the double bond to C3 counts as two carbon connections.
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-C6 (Priority 3): C6 is bonded to C5, which yields a path of (C, H, H). Comparing C2 (C, C, H) to C6 (C, H, H), C2 takes precedence.
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-H (Priority 4): Hydrogen has the lowest atomic number (1).
At the C5 Stereocenter:
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-CH₂OH (Priority 1): The carbon is bonded to Oxygen (O, H, H).
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-C6 (Priority 2): C6 is bonded to C1. C1 is bonded to Oxygen, yielding a path of (O, C, H).
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-C4 (Priority 3): C4 is bonded to C3. C3 is part of the double bond, yielding a path of (C, C, H). Because the C6 path encounters an Oxygen before the C4 path does, C6 takes precedence.
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-H (Priority 4): Hydrogen (1).
Geometric Proof of the (1S, 5S) and (1R, 5R) Configurations
If we project the cyclohexene ring onto a 2D plane with standard numbering (C1 at the top, C2 at top-right, C6 at top-left), we can visualize the cis isomers:
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The Wedge/Wedge Isomer: Both the -OH and -CH₂OH groups point towards the viewer. At C1, tracing Priority 1 → 2 → 3 yields a clockwise direction, assigning it as (1R) . At C5, tracing Priority 1 → 2 → 3 also yields a clockwise direction, assigning it as (5R) .
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The Dash/Dash Isomer: Both substituents point away from the viewer. Reversing the visual sequence assigns this enantiomer as (1S, 5S) [4][5].
Therefore, the cis racemate is an equimolar mixture of (1S, 5S) and (1R, 5R) .
Quantitative Data: Stereoisomer Classification
| Isomer Designation | C1 Configuration | C5 Configuration | Substituent Geometry | Optical Activity |
| cis (Racemate) | 1S | 5S | Dash / Dash | Chiral (Enantiomer A) |
| cis (Racemate) | 1R | 5R | Wedge / Wedge | Chiral (Enantiomer B) |
| trans (Racemate) | 1S | 5R | Wedge / Dash | Chiral (Enantiomer C) |
| trans (Racemate) | 1R | 5S | Dash / Wedge | Chiral (Enantiomer D) |
Mandatory Visualizations: Stereochemical Logic
Fig 1: Logical workflow for the absolute stereochemical assignment of the cis racemate.
Synthetic Methodologies & Enantiomeric Resolution
To utilize this compound in drug development, the racemate must be resolved into its enantiopure forms. The most robust method is Enzymatic Kinetic Resolution using Candida antarctica lipase B (CAL-B).
Causality of Enzymatic Selection: CAL-B strictly obeys the Kazlauskas rule. Its hydrophobic binding pocket is sterically constrained; it readily accommodates the (1R)-configuration of secondary cyclic alcohols but sterically clashes with the bulky ring of the (1S)-configuration. Consequently, CAL-B selectively acylates the (1R, 5R)-enantiomer, leaving the (1S, 5S)-enantiomer untouched.
Self-Validating Protocol: Kinetic Resolution of (±)-cis-5-(Hydroxymethyl)cyclohex-2-enol
Step 1: Reaction Setup Dissolve 10 mmol of the racemic cis-alcohol in 50 mL of anhydrous diisopropyl ether. Add 30 mmol of vinyl acetate (acting as the irreversible acyl donor) and 500 mg of immobilized CAL-B (Novozym 435).
Step 2: Incubation & Internal Validation Incubate the mixture at 30°C with orbital shaking (150 rpm). Self-Validation Checkpoint: Monitor the reaction via chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10). The system is self-validating: the reaction is deemed complete when the chromatographic peak corresponding to the (1R, 5R)-alcohol completely disappears, confirming exactly 50% conversion and >99% enantiomeric excess (ee) for the remaining alcohol.
Step 3: Enzyme Recovery Filter the mixture to remove the immobilized CAL-B. Wash the enzyme with cold ether; it can be reused for subsequent batches, validating the catalytic stability of the system.
Step 4: Chromatographic Separation Evaporate the solvent under reduced pressure. Separate the unreacted (1S, 5S)-alcohol from the newly formed (1R, 5R)-acetate using silica gel flash chromatography (Hexane/EtOAc gradient).
Step 5: Hydrolysis (Optional) To recover the pure (1R, 5R)-alcohol, subject the separated acetate to mild hydrolysis using K₂CO₃ in methanol for 2 hours at room temperature.
Fig 2: Enzymatic kinetic resolution pathway utilizing CAL-B to isolate enantiopure isomers.
Analytical Protocols for Stereochemical Validation
To conclusively differentiate the cis isomer from the trans isomer prior to kinetic resolution, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.
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1H NMR Coupling Constants ( J -values): In the half-chair conformation of the cyclohexene ring, the cis-1,5-disubstituted geometry forces one substituent into a pseudo-axial position and the other into a pseudo-equatorial position. This results in distinct vicinal coupling constants ( J1,6 and J5,6 ) compared to the trans isomer, where both substituents can adopt pseudo-equatorial positions.
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NOESY / ROESY Analysis: 2D NMR is the definitive self-validating tool for spatial geometry. In the trans isomer, the protons at C1 and C5 are on the same face of the ring (since the substituents are on opposite faces), yielding a strong Nuclear Overhauser Effect (NOE) cross-peak. In the cis isomer, the C1 and C5 protons reside on opposite faces, resulting in the absence (or extreme weakness) of this specific NOE cross-peak.
References
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PubChem. "5-(Hydroxymethyl)cyclohex-2-enol | C7H12O2 | CID 14565186." National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. cis-5-Hydroxymethyl-cyclohex-2-enol | 141116-48-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-(Hydroxymethyl)cyclohex-2-enol | C7H12O2 | CID 14565186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-5-Hydroxymethyl-cyclohex-2-enol | 141116-48-5 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
